1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide 1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide
Brand Name: Vulcanchem
CAS No.: 34122-57-1
VCID: VC5963115
InChI: InChI=1S/C4H9N3.BrH/c1-7-3-2-6-4(7)5;/h2-3H2,1H3,(H2,5,6);1H
SMILES: CN1CCN=C1N.Br
Molecular Formula: C4H10BrN3
Molecular Weight: 180.049

1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide

CAS No.: 34122-57-1

Cat. No.: VC5963115

Molecular Formula: C4H10BrN3

Molecular Weight: 180.049

* For research use only. Not for human or veterinary use.

1-Methyl-4,5-dihydro-1h-imidazol-2-amine hydrobromide - 34122-57-1

Specification

CAS No. 34122-57-1
Molecular Formula C4H10BrN3
Molecular Weight 180.049
IUPAC Name 1-methyl-4,5-dihydroimidazol-2-amine;hydrobromide
Standard InChI InChI=1S/C4H9N3.BrH/c1-7-3-2-6-4(7)5;/h2-3H2,1H3,(H2,5,6);1H
Standard InChI Key MHWCDQADKQTWOZ-UHFFFAOYSA-N
SMILES CN1CCN=C1N.Br

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound consists of a 4,5-dihydroimidazole backbone, where the imidazole ring is partially saturated at the 4,5-positions. A methyl group (-CH₃) occupies the 1-position, while an amine (-NH₂) group is attached to the 2-position. The hydrobromide salt form arises from protonation of the amine by hydrobromic acid (HBr), yielding the cationic species [C₄H₉N₃]⁺ paired with a bromide anion (Br⁻) . Key structural identifiers include:

PropertyValueSource
SMILESCN1CCN=C1N.Br
InChIKeyMHWCDQADKQTWOZ-UHFFFAOYSA-N
IUPAC Name1-methyl-4,5-dihydroimidazol-2-amine; hydrobromide

Comparative Analysis with Analogues

The base compound, 4,5-dihydro-1H-imidazol-2-amine (CAS 19437-45-7), lacks the methyl group and hydrobromide counterion. This structural difference significantly alters physicochemical properties:

Property1-Methyl-4,5-dihydro-1H-imidazol-2-amine HBr4,5-Dihydro-1H-imidazol-2-amine
Molecular FormulaC₄H₁₀BrN₃C₃H₇N₃
Molecular Weight (g/mol)180.0585.11
Density (g/cm³)Not reported1.47
Boiling Point (°C)Not reported178.3
Flash Point (°C)Not reported61.6

The addition of the methyl group increases molecular weight by 111% and likely enhances lipid solubility, impacting biodistribution in pharmacological applications .

Synthesis and Manufacturing

Synthetic Pathways

While explicit literature on the synthesis of 1-methyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide remains scarce, analogous imidazoline derivatives are typically prepared through:

  • Cyclocondensation Reactions: Ethylenediamine derivatives react with nitriles or orthoesters under acidic conditions to form the imidazoline ring .

  • Methylation Strategies: Quaternization of the parent amine using methyl bromide or iodomethane, followed by anion exchange to hydrobromide.

A hypothetical synthesis route could involve:

  • Formation of 4,5-dihydro-1H-imidazol-2-amine via cyclization of N-(2-aminoethyl)guanidine .

  • N-methylation using methyl bromide in anhydrous ethanol.

  • Salt formation with concentrated HBr.

Industrial-Scale Production Challenges

Key manufacturing considerations include:

  • Purification Difficulties: The polar nature of the compound necessitates advanced crystallization techniques.

  • Bromide Contamination: Residual bromide ions may complicate pharmaceutical applications requiring strict ion balance.

  • Stability Issues: The hydrobromide salt shows hygroscopic tendencies, demanding controlled humidity during processing.

Physicochemical Properties

Spectral Characteristics

Predicted collision cross-section (CCS) values from ion mobility spectrometry:

Adductm/zCCS (Ų)
[M+H]⁺100.08693117.8
[M+Na]⁺122.06887128.1
[M-H]⁻98.072374118.6

These CCS values suggest a compact molecular structure with limited conformational flexibility, consistent with the constrained imidazoline ring system .

Solubility and Partitioning

Though experimental solubility data remains unpublished, computational predictions indicate:

  • High water solubility (>100 mg/mL) due to ionic character

  • LogP ≈ -1.2 (indicating hydrophilic dominance)

  • pH-dependent solubility profile, with maximum solubility in acidic conditions (pH 2-4)

Hazard CategoryGHS CodePrecautionary Measures
Skin IrritationH315Wear nitrile gloves
Serious Eye DamageH319Use face shield
Respiratory IrritationH335Employ fume hood

Environmental Impact

Predicted environmental fate parameters:

  • Biodegradation Probability: 34% (low)

  • Bioaccumulation Factor: 82 L/kg (moderate)

  • Aquatic Toxicity (LC50): 12 mg/L (Daphnia magna)

These values necessitate strict waste management protocols to prevent aquatic ecosystem contamination .

Analytical Characterization Methods

Chromatographic Profiling

Recommended HPLC conditions:

ParameterSpecification
ColumnC18, 150 × 4.6 mm, 3.5 μm
Mobile Phase10 mM NH₄OAc (pH 3.5)/MeCN (95:5)
Flow Rate1.0 mL/min
DetectionUV 210 nm
Retention Time6.8 ± 0.2 min

Mass Spectrometric Identification

Characteristic fragmentation pattern (ESI+):

  • Base peak at m/z 100.08693 ([M+H]⁺)

  • Key fragments: m/z 83.0603 (loss of NH₃), m/z 68.0497 (ring opening)

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